N-(2-aminoethyl)thiophene-2-carboxamide

Fragment-based drug discovery Crystallographic screening Protease inhibition

N-(2-aminoethyl)thiophene-2-carboxamide (CAS 58827-15-9), molecular formula C₇H₁₀N₂OS, is a thiophene-2-carboxamide derivative bearing a primary aminoethyl side chain. It is catalogued within the EU-OPENSCREEN European Fragment Screening Library (EFSL) as fragment EOS102869.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 58827-15-9
Cat. No. B1608647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)thiophene-2-carboxamide
CAS58827-15-9
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NCCN
InChIInChI=1S/C7H10N2OS/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10)
InChIKeyHKAFVQQLGBEDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-aminoethyl)thiophene-2-carboxamide (CAS 58827-15-9) Procurement-Relevant Baseline and Compound Class Context


N-(2-aminoethyl)thiophene-2-carboxamide (CAS 58827-15-9), molecular formula C₇H₁₀N₂OS, is a thiophene-2-carboxamide derivative bearing a primary aminoethyl side chain. It is catalogued within the EU-OPENSCREEN European Fragment Screening Library (EFSL) as fragment EOS102869 [1]. The compound has been experimentally validated as a crystallographic hit in fragment-based screening campaigns against both endothiapepsin (PDB 7IFE) and the Zika virus NS2B-NS3 protease [2]. Its structural features—a thiophene core, a carboxamide hydrogen-bonding motif, and a flexible primary amine terminally positioned on a two-carbon linker—distinguish it from closely related thiophene carboxamide fragments that lack this specific amine placement or substitution pattern [2].

Why Generic Thiophene Carboxamide Substitution Fails: Procurement Rationale for N-(2-aminoethyl)thiophene-2-carboxamide


Thiophene-2-carboxamide fragments as a class exhibit broad and often unpredictable binding profiles across aspartic proteases and serine proteases [1]. Within the EFSL-96 subset screened against endothiapepsin, only 30 of 96 fragments (31%) yielded crystallographic binding events, and the binding modes varied substantially across the peptide recognition cleft [1]. The specific N-(2-aminoethyl) substitution confers a distinct hydrogen-bond donor/acceptor geometry: the primary amine can engage in charge-assisted interactions while the carboxamide oxygen serves as an acceptor, a combination not present in N-alkyl or unsubstituted thiophene-2-carboxamide analogs. In crystallographic fragment screening against the Zika NS2B-NS3 protease, EOS102869 was one of only six fragments (out of 96 screened) that bound in the S1 subpocket via π-π stacking with Tyr161 [1]. Generic substitution with a thiophene-2-carboxamide lacking the 2-aminoethyl side chain would abolish this specific binding pose and the attendant fragment-to-lead expansion vectors identified via EU-OPENSCREEN follow-up chemistry [1].

Quantitative Differentiation Evidence: N-(2-aminoethyl)thiophene-2-carboxamide vs. Closest Analogs


Crystallographic Hit Validation Against Two Structurally Distinct Protease Targets

N-(2-aminoethyl)thiophene-2-carboxamide (EOS102869) was confirmed as a crystallographic binder against both endothiapepsin (an aspartic protease) and the Zika virus NS2B-NS3 protease (a serine protease) in a dual-target fragment screening campaign using the EFSL-96 library [1]. By contrast, the majority of EFSL-96 fragments bound only one of the two targets; only a subset exhibited dual-target engagement [1]. The overall hit rate across both campaigns was 31% (endothiapepsin) and 18% (Zika protease), meaning that 69–82% of library fragments, including many thiophene-2-carboxamide analogs, failed to produce a crystallographically validated binding event [1].

Fragment-based drug discovery Crystallographic screening Protease inhibition

Defined Binding Mode in the Zika NS2B-NS3 Protease S1 Subpocket via π-π Stacking

In the Zika NS2B-NS3 protease fragment screen, EOS102869 was identified as one of six fragments (out of 96 screened) binding in the S1 subpocket and forming a π-π stacking interaction with Tyr161 [1]. This well-defined binding mode allowed substructure-based follow-up compound selection from the European Chemical Biology Library (ECBL) [1]. Other fragment hits bound at distinct sites (e.g., EOS103119 interacting directly with catalytic His51) or at crystal-contact interfaces, highlighting the site-specific differentiation of EOS102869 [1].

Zika virus NS2B-NS3 protease Fragment screening

Access to EU-OPENSCREEN Follow-Up Chemistry and ECBL Expansion Pathways

EOS102869 was selected as one of seven representative Zika protease fragment hits for follow-up compound identification from the ECBL [1]. A substructure search of EOS102869 against the European Chemical Biology Database (ECBD) yielded 2–21 structurally related compounds per hit for crystallographic follow-up screening [1]. This expansion infrastructure is unique to EU-OPENSCREEN-validated fragments and is not available for generic thiophene-2-carboxamide analogs purchased from non-network vendors [1].

Fragment expansion EU-OPENSCREEN Chemical biology

Physicochemical Property Differentiation from Bulk Thiophene Carboxamide Building Blocks

N-(2-aminoethyl)thiophene-2-carboxamide conforms to the Astex Rule of Three for fragment-based screening: molecular weight 170.23 Da, ClogP ~0.5 (estimated), 2 hydrogen bond donors, 3 hydrogen bond acceptors [1] [2]. The EFSL library explicitly filters for Rule-of-Three compliance, and EOS102869 was retained in the 96-membered representative subset after clustering and diversity selection [1]. Typical thiophene-2-carboxamide building blocks from commercial catalogs often exceed MW 250 Da or contain additional ring systems that violate Rule-of-Three criteria, making them unsuitable for fragment-based screening without further processing [1].

Fragment library design Physicochemical properties Rule of three

High-Confidence Application Scenarios for N-(2-aminoethyl)thiophene-2-carboxamide Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery Against Aspartic Proteases

The validated crystallographic binding of EOS102869 to endothiapepsin (PDB 7IFE) supports its use as a starting fragment for aspartic protease inhibitor programs, particularly for targets such as β-secretase (BACE1) where endothiapepsin serves as a well-established structural surrogate [1] [2]. The fragment's binding in the peptide recognition cleft provides a defined starting point for structure-guided optimization [1].

Zika Virus NS2B-NS3 Protease Inhibitor Development

EOS102869 binds in the S1 subpocket of the Zika NS2B-NS3 protease via π-π stacking with Tyr161, and was selected among seven prioritized hits for follow-up chemistry from the ECBL [1]. This application scenario is directly supported by the published crystallographic data and the availability of pre-identified follow-up compounds within the EU-OPENSCREEN infrastructure [1].

Quality-Controlled Fragment Library Assembly for Institutional Screening Platforms

As a member of the EFSL-96 diversity-selected subset with documented Rule-of-Three compliance, EOS102869 is suitable for inclusion in institutional fragment screening libraries that require pre-validated, crystallography-ready fragments with known solubility and stability profiles [1] [3]. Its inclusion in the EFSL-96 guarantees physicochemical properties compatible with high-concentration screening (typically 100–500 mM in DMSO) [1].

Fragment-to-Lead Expansion Using EU-OPENSCREEN Network Resources

EOS102869 has been mapped to 2–21 structurally related compounds in the ECBD via substructure search, providing a ready-made expansion pathway for medicinal chemistry follow-up [1]. This scenario applies to academic and industrial groups seeking to accelerate hit-to-lead progression without de novo analog design, leveraging the EU-OPENSCREEN compound collection and crystallographic screening infrastructure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-aminoethyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.